5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide
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Overview
Description
5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is a complex organic compound that features a pyridazine ring, a piperidine moiety, and a thiophene sulfonamide group. This compound is of significant interest due to its potential pharmacological applications, particularly in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the formation of the pyridazine ring. One common method involves the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are selective inhibitors of protein kinase B (Akt) and have shown potential as antitumor agents.
Pyridazinone Derivatives: These compounds exhibit a wide range of pharmacological activities, including antihypertensive, anticancer, and antimicrobial properties.
Uniqueness
5-Chloro-N-{4-[6-(piperidin-1-YL)pyridazin-3-YL]phenyl}thiophene-2-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C19H19ClN4O2S2 |
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Molecular Weight |
435.0 g/mol |
IUPAC Name |
5-chloro-N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]thiophene-2-sulfonamide |
InChI |
InChI=1S/C19H19ClN4O2S2/c20-17-9-11-19(27-17)28(25,26)23-15-6-4-14(5-7-15)16-8-10-18(22-21-16)24-12-2-1-3-13-24/h4-11,23H,1-3,12-13H2 |
InChI Key |
WTWVZNZGPQVRRP-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(S4)Cl |
Origin of Product |
United States |
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